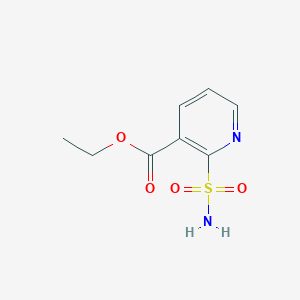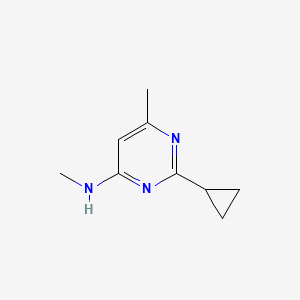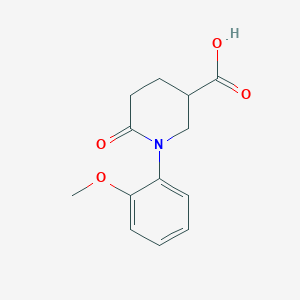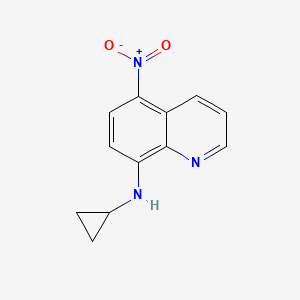
6-(3,4-ジクロロフェノキシ)ピリジン-2-カルボン酸
概要
説明
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a chemical compound with the CAS Number: 143028-31-3 . It has a molecular weight of 284.1 and its IUPAC name is 6-(3,4-dichlorophenoxy)-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is 1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) .Physical And Chemical Properties Analysis
6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a powder that is stored at room temperature .作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors within the body .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other carboxylic acid derivatives . This typically involves the formation of a complex with the target molecule, which can alter its function and lead to downstream effects .
Biochemical Pathways
Based on its structural similarity to other carboxylic acid derivatives, it may be involved in a variety of biochemical processes .
Result of Action
Based on its structural similarity to other carboxylic acid derivatives, it may have a variety of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .
実験室実験の利点と制限
2,4-D is a widely used herbicide that has many advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It can be toxic to some species, and its effects on the environment and human health must be carefully considered.
将来の方向性
There are many future directions for research on 2,4-D. One area of research is the development of new herbicides that are more effective and less toxic than 2,4-D. Another area of research is the study of the environmental and health effects of 2,4-D, particularly in relation to its use in agriculture. Finally, there is a need for research on the mechanisms of herbicide resistance in weeds, and how this can be overcome to improve the efficacy of herbicides like 2,4-D.
Conclusion:
In conclusion, 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid is a widely used herbicide that has been extensively studied for its herbicidal properties and its potential impact on human health and the environment. While it has many advantages for use in lab experiments, there are also some limitations to its use, and its effects on the environment and human health must be carefully considered. There are many future directions for research on 2,4-D, particularly in relation to the development of new herbicides and the study of its environmental and health effects.
科学的研究の応用
薬理学
6-(3,4-ジクロロフェノキシ)ピリジン-2-カルボン酸: は、その潜在的な薬理学的特性について研究されています。 この化合物の誘導体は、鎮痛および鎮静効果を含む、幅広い生物活性を持つことが示されています 。 これらの化合物は、神経および免疫系の疾患の治療の可能性だけでなく、抗糖尿病、抗マイコバクテリア、抗ウイルス、および抗腫瘍活性についても研究されています .
農業
農業分野では、この化合物はGrazonNext® HLなどの除草剤に使用され、牧草地や放牧地の広葉雑草を抑制します 。 この化合物は、全身的作用と残留活性を示し、1回の施用で季節を通しての防除を提供します .
バイオテクノロジー
バイオテクノロジーでは、6-(3,4-ジクロロフェノキシ)ピリジン-2-カルボン酸は研究化学物質として使用されています。 これは、新しい医薬品の開発など、さまざまなバイオテクノロジーアプリケーションで使用できる複雑な分子の合成に関与しています .
環境科学
この化合物の誘導体は、特に殺虫剤の特性と生態毒性という文脈において、その環境への影響について研究されています。 環境におけるこの化合物の挙動を理解することは、より安全で効果的な農薬を開発するために不可欠です .
材料科学
材料科学では、6-(3,4-ジクロロフェノキシ)ピリジン-2-カルボン酸は、新しい材料の製造に使用できる有機化合物の合成における中間体として機能します。 その誘導体は、有機合成における重要な原料であり、医薬品や染料の製造に役立ちます .
分析化学
この化合物は、分析化学においても重要であり、分析試薬の合成に使用されます。 これらの試薬は、クロマトグラフィーや分光法などのさまざまな分析手順において、他の物質を識別および定量するために不可欠です .
Safety and Hazards
The safety information for 6-(3,4-Dichlorophenoxy)pyridine-2-carboxylic acid indicates that it is a potential hazard. The GHS pictograms include GHS07, and the hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
6-(3,4-dichlorophenoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3/c13-8-5-4-7(6-9(8)14)18-11-3-1-2-10(15-11)12(16)17/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXBSWPJJRNIHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine](/img/structure/B1453840.png)



![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
